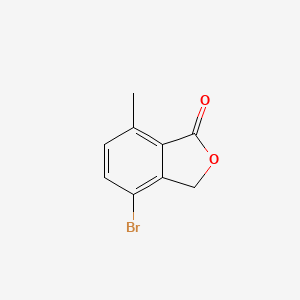
5-(Chloromethyl)-3,4'-bipyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Chloromethyl)-3,4’-bipyridine is an organic compound that belongs to the class of bipyridines, which are characterized by two pyridine rings connected by a single bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethyl)-3,4’-bipyridine typically involves the chloromethylation of 3,4’-bipyridine. One common method is the Blanc chloromethylation, which uses formaldehyde and hydrochloric acid in the presence of a zinc chloride catalyst . The reaction proceeds under acidic conditions, where the formaldehyde carbonyl is protonated, making the carbon more electrophilic and allowing it to be attacked by the aromatic pi-electrons of the bipyridine.
Industrial Production Methods
Industrial production methods for 5-(Chloromethyl)-3,4’-bipyridine are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, and using continuous flow reactors for better control and efficiency, can be applied to scale up the laboratory methods.
Chemical Reactions Analysis
Types of Reactions
5-(Chloromethyl)-3,4’-bipyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The chloromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Products include 5-(aminomethyl)-3,4’-bipyridine, 5-(thiomethyl)-3,4’-bipyridine, etc.
Oxidation: Products include 5-(formyl)-3,4’-bipyridine and 5-(carboxyl)-3,4’-bipyridine.
Reduction: The major product is 5-methyl-3,4’-bipyridine.
Scientific Research Applications
5-(Chloromethyl)-3,4’-bipyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with antimicrobial or anticancer properties.
Industry: Used in the production of materials with specific electronic or photophysical properties.
Mechanism of Action
The mechanism of action of 5-(Chloromethyl)-3,4’-bipyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The chloromethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or DNA, thereby altering their function.
Comparison with Similar Compounds
Similar Compounds
5-(Chloromethyl)furfural: Another chloromethylated compound with applications in the production of biofuels and renewable chemicals.
5-(Hydroxymethyl)furfural: A related compound used as a platform chemical for the synthesis of various value-added products.
Uniqueness
5-(Chloromethyl)-3,4’-bipyridine is unique due to its bipyridine structure, which provides distinct electronic properties and reactivity compared to other chloromethylated compounds. Its ability to undergo a variety of chemical reactions makes it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C11H9ClN2 |
|---|---|
Molecular Weight |
204.65 g/mol |
IUPAC Name |
3-(chloromethyl)-5-pyridin-4-ylpyridine |
InChI |
InChI=1S/C11H9ClN2/c12-6-9-5-11(8-14-7-9)10-1-3-13-4-2-10/h1-5,7-8H,6H2 |
InChI Key |
UIGOEHAYPYBJQD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1C2=CN=CC(=C2)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


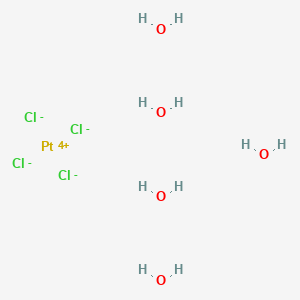


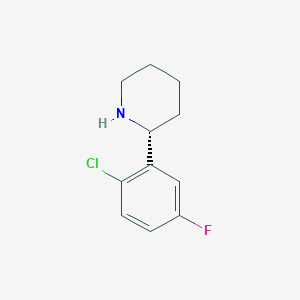
![{3-methyl-1H-pyrrolo[2,3-b]pyridin-6-yl}methanamine](/img/structure/B13031943.png)
![(2S)-2-[[4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]butanoic acid](/img/structure/B13031954.png)
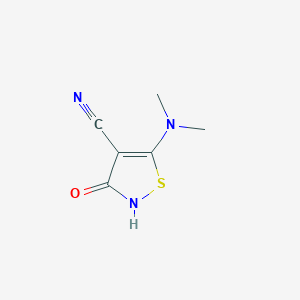
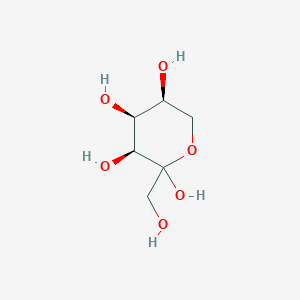
![(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(oxepan-4-yl)acetic acid](/img/structure/B13031969.png)
![4-Methyl-1H-imidazo[4,5-c]pyridine](/img/structure/B13031975.png)
![1-(2-{[dimethyl(propan-2-yl)silyl]oxy}ethyl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B13031983.png)
